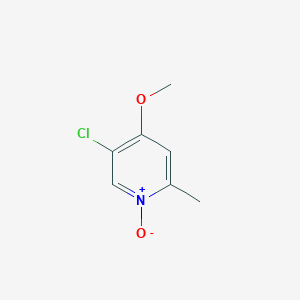
5-Chloro-4-methoxy-2-methyl-1-oxidopyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-methoxy-2-methyl-1-oxidopyridin-1-ium is a heterocyclic organic compound with the molecular formula C6H6ClNO2 This compound is part of the pyridine family, characterized by a nitrogen atom in the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methoxy-2-methyl-1-oxidopyridin-1-ium typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-methylpyridine.
Oxidation: The final step involves the oxidation of the pyridine ring to form the 1-oxidopyridin-1-ium moiety. This can be accomplished using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-4-methoxy-2-methyl-1-oxidopyridin-1-ium undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxidopyridin-1-ium moiety back to the pyridine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, primary amines, thiols.
Major Products Formed
Oxidation: Higher oxidized pyridine derivatives.
Reduction: Pyridine derivatives with reduced oxidation states.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-4-methoxy-2-methyl-1-oxidopyridin-1-ium has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Chloro-4-methoxy-2-methyl-1-oxidopyridin-1-ium involves its interaction with specific molecular targets. The oxidopyridin-1-ium moiety can participate in redox reactions, influencing cellular processes. The chlorine and methoxy groups may enhance its binding affinity to certain enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-methylpyridine-N-oxide: Similar structure but lacks the methoxy group.
5-Chloro-2-methoxypyridine-N-oxide: Similar structure but lacks the methyl group.
2,3-Dimethylpyridine-N-oxide: Similar structure but lacks the chlorine and methoxy groups.
Uniqueness
5-Chloro-4-methoxy-2-methyl-1-oxidopyridin-1-ium is unique due to the combination of chlorine, methoxy, and methyl groups along with the oxidopyridin-1-ium moiety
Propriétés
Formule moléculaire |
C7H8ClNO2 |
|---|---|
Poids moléculaire |
173.60 g/mol |
Nom IUPAC |
5-chloro-4-methoxy-2-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H8ClNO2/c1-5-3-7(11-2)6(8)4-9(5)10/h3-4H,1-2H3 |
Clé InChI |
WRCSSOWMKODHQF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=[N+]1[O-])Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13961836.png)
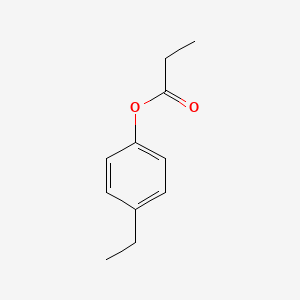
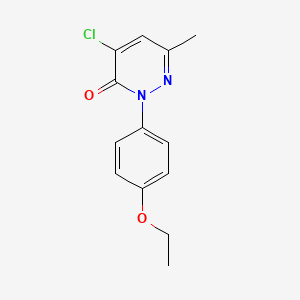
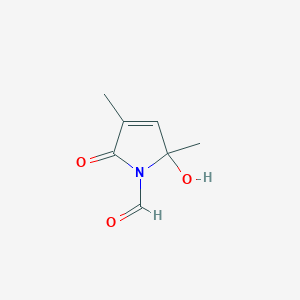

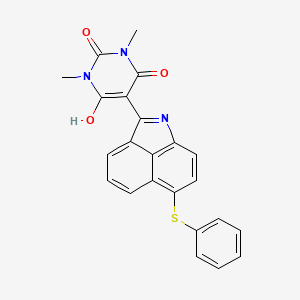
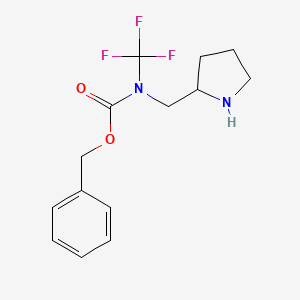
![1H-6,9-Epoxyimidazo[1,2-a]azepine](/img/structure/B13961872.png)
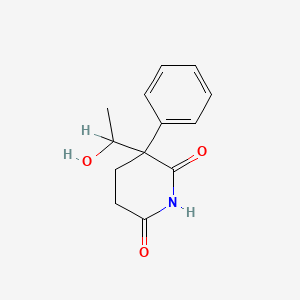

![methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B13961878.png)
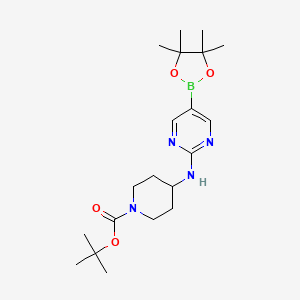
![2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran](/img/structure/B13961897.png)
![Cyclopropyl-[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamine](/img/structure/B13961904.png)
